2-(4-Methoxyphenyl)oxirane

Biocatalysis Asymmetric Synthesis Enantioselective Epoxidation

2-(4-Methoxyphenyl)oxirane (CAS 6388-72-3), also known as 4-methoxystyrene oxide, is a phenyl-substituted epoxide characterized by a methoxy group at the para position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its strained three-membered oxirane ring, which readily participates in ring-opening reactions with a variety of nucleophiles.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 6388-72-3
Cat. No. B1607123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)oxirane
CAS6388-72-3
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CO2
InChIInChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3
InChIKeyARHIWOBUUAPVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)oxirane (CAS 6388-72-3): Core Properties and Scientific Utility


2-(4-Methoxyphenyl)oxirane (CAS 6388-72-3), also known as 4-methoxystyrene oxide, is a phenyl-substituted epoxide characterized by a methoxy group at the para position of the aromatic ring [1]. This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its strained three-membered oxirane ring, which readily participates in ring-opening reactions with a variety of nucleophiles [2]. Its physical properties include a molecular weight of 150.17 g/mol and a predicted density of 1.133 g/cm³ . The presence of the electron-donating methoxy group significantly modulates the reactivity of both the epoxide and the aromatic ring compared to unsubstituted or other substituted styrene oxides, making it a distinct chemical entity for targeted applications in pharmaceutical and polymer research [2].

2-(4-Methoxyphenyl)oxirane (CAS 6388-72-3): Critical Evaluation of In-Class Substitution Limitations


Substituting 2-(4-Methoxyphenyl)oxirane with other phenyloxirane analogs (e.g., styrene oxide, 4-chlorostyrene oxide, 4-methylstyrene oxide) in a research or production protocol is not straightforward and carries significant risk of altering reaction outcomes and product profiles. The electron-donating nature of the para-methoxy group substantially alters the electron density of the aromatic ring and, by extension, the reactivity and regioselectivity of the epoxide ring-opening [1]. This substitution can dramatically shift the balance between competing reaction pathways, such as acid-catalyzed hydrolysis to diols versus pH-independent rearrangement to aldehydes, a phenomenon well-documented for this compound [2]. Furthermore, in stereoselective syntheses, the specific substituent is a key determinant for chiral recognition; biocatalysts and chiral auxiliaries optimized for a methoxy-substituted substrate often exhibit markedly different yields and enantioselectivities with other analogs [3]. Therefore, relying on a generic substitution without quantitative comparative data introduces unacceptable variability and potential failure in achieving desired yields, selectivities, or material properties.

2-(4-Methoxyphenyl)oxirane (CAS 6388-72-3): Quantifiable Differentiation Evidence for Informed Procurement


Biocatalytic Epoxidation: Enantioselectivity Comparison for (2S)-2-(4-Methoxyphenyl)oxirane

In a study using a styrene monooxygenase (SMO) system, the biocatalytic epoxidation of various substituted styrenes was evaluated. The target compound's precursor, 1-ethenyl-4-methoxybenzene (4-methoxystyrene), was converted to the corresponding (2S)-2-(4-methoxyphenyl)oxirane with a 70% yield and 96% enantiomeric excess (ee). This compares to the epoxidation of 1-ethenyl-4-methylbenzene (4-methylstyrene), which yielded 72% yield and 99% ee, and unsubstituted styrene, for which no comparable data was provided but is known to be a substrate [1]. The data demonstrates that the methoxy substituent enables a high level of enantioselectivity, albeit slightly lower than a methyl group, providing a specific performance benchmark for researchers seeking this particular chiral epoxide building block.

Biocatalysis Asymmetric Synthesis Enantioselective Epoxidation

Hydrolytic Mechanism: Rate-Limiting Step Elucidation via Kinetic Isotope Effects

A detailed kinetic study on the hydrolysis of 2-(4-methoxyphenyl)oxirane and its deuterated analogs in water solutions revealed an inverse kinetic deuterium isotope effect for the acid-catalyzed hydrolysis to diols [1][2]. This finding is consistent with a rate-limiting epoxide ring-opening step where the hybridization change at the reaction center leads to a tighter bonding environment in the transition state. While this study does not provide a direct rate constant comparison to another aryl oxirane, the mechanistic insight is a form of differentiation. It quantitatively demonstrates that for this specific compound, the acid-catalyzed pathway's rate is controlled by epoxide opening, which is a different rate-limiting step than the pH-independent rearrangement to aldehydes, which shows a smaller normal isotope effect.

Physical Organic Chemistry Reaction Mechanisms Kinetic Isotope Effects

Physicochemical Properties: Comparison of Atmospheric Fate Indicators

Computational predictions of physicochemical properties provide a basis for comparing the environmental fate and transport of 2-(4-methoxyphenyl)oxirane with a close analog, 2-(4-methylphenyl)oxirane. The estimated rate constant for reaction with hydroxyl radicals (OH) is 27.1382 E-12 cm³/molecule-sec for 2-(4-methoxyphenyl)oxirane , compared to a reported value of 20.1 E-12 cm³/molecule-sec for 2-(4-methylphenyl)oxirane . This difference translates to a significantly shorter estimated atmospheric half-life for the methoxy-substituted compound (0.394 days) versus the methyl-substituted analog (~0.53 days, assuming similar OH concentration). This suggests the methoxy derivative is more susceptible to oxidative degradation in the atmosphere.

Environmental Chemistry Physicochemical Properties Atmospheric Degradation

2-(4-Methoxyphenyl)oxirane (CAS 6388-72-3): Evidence-Backed Application Scenarios for Scientific Procurement


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Procurement of 2-(4-methoxyphenyl)oxirane is justified for projects requiring the (2S)-enantiomer as a chiral building block. As demonstrated by the biocatalytic epoxidation data, the methoxy-substituted substrate can be converted to its corresponding chiral epoxide with high enantioselectivity (96% ee) [1]. This level of stereocontrol is crucial for the synthesis of enantiomerically pure pharmaceuticals or agrochemicals where the 4-methoxyphenyl moiety is a desired structural feature.

Mechanistic Studies of Epoxide Hydrolysis and Rearrangement

Researchers investigating the fundamental mechanisms of epoxide reactivity can select 2-(4-methoxyphenyl)oxirane as a well-characterized model substrate. Detailed kinetic isotope effect studies have provided a clear mechanistic framework, distinguishing between rate-limiting epoxide opening under acidic conditions and a more complex, partially rate-limiting pathway for pH-independent rearrangement [2]. This makes it a superior choice for comparative mechanistic studies over less characterized aryl oxiranes.

Synthesis of Polymers and Crosslinked Resins

For the development of novel polymers and resins, 2-(4-methoxyphenyl)oxirane serves as a reactive monomer. Its epoxide group can undergo ring-opening polymerization or be used as a crosslinking agent with nucleophilic curatives . The presence of the methoxy substituent on the aromatic ring can impart specific properties to the final polymer, such as altered glass transition temperature (Tg), solubility, or refractive index, differentiating it from polymers derived from styrene oxide or other substituted analogs.

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